The compound is cataloged under several identifiers, including the CAS Number 195387-13-4 and has a molecular formula of C11H20N2O4. It belongs to the broader class of carbamates, which are esters formed from carbamic acid and alcohols. Carbamates are widely recognized for their utility in agriculture (as pesticides) and in medicinal chemistry.
The synthesis of tert-butyl N-(2,2-dimethyl-3-oxopropyl)carbamate typically involves multiple steps, including:
Specific reaction conditions may include inert atmospheres and temperature control during synthesis to optimize yields and purity. For instance, one method reports using dipyridinium dichromate in dimethylformamide at temperatures ranging from 0 to 23 °C for specific transformations .
The molecular structure of tert-butyl N-(2,2-dimethyl-3-oxopropyl)carbamate can be described as follows:
The compound features:
tert-butyl N-(2,2-dimethyl-3-oxopropyl)carbamate can undergo several types of chemical reactions:
These reactions are essential for modifying the compound for various applications in medicinal chemistry and organic synthesis.
The mechanism of action for tert-butyl N-(2,2-dimethyl-3-oxopropyl)carbamate primarily involves its interaction with biological targets such as enzymes and receptors. The compound may exert its effects through:
The specific pathways depend on the biological context and nature of the target involved .
The physical and chemical properties of tert-butyl N-(2,2-dimethyl-3-oxopropyl)carbamate include:
| Property | Value |
|---|---|
| Molecular Formula | C11H20N2O4 |
| Molecular Weight | 232.29 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Density | Not specified |
| Melting Point | Not available |
These properties indicate that the compound is likely non-polar due to its tert-butyl group, affecting its solubility profile.
tert-butyl N-(2,2-dimethyl-3-oxopropyl)carbamate has several potential applications:
This compound's versatility highlights its importance in both academic research and industrial applications .
IUPAC nomenclature designates carbamates as alkyl carbamoyloxy derivatives. For tert-butyl N-(2,2-dimethyl-3-oxopropyl)carbamate:
The tert-butyl group confers steric and electronic effects critical to carbamate functionality:
Table 1: Comparative Stability of Carbamate Protecting Groups
| Carbamate Type | Cleavage Conditions | Stability Toward Bases |
|---|---|---|
| tert-Butyl (Boc) | Mild acid (e.g., TFA) | High |
| Benzyloxycarbonyl (Cbz) | Hydrogenolysis | Moderate |
| Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., piperidine) | Low |
This compound (C₁₁H₂₁NO₃, MW 215.29) integrates three key structural elements:
O=CC(C)(C)CN(C(=O)OC(C)(C)C)C explicitly captures these relationships, while the InChIKey VTSQGUKMJZKNDN-UHFFFAOYSA-N provides a unique identifier [8].
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4